2-(4-bromophenoxy)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a bromophenoxy group, a dichlorobenzyl group, and a pyrazolyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate. This intermediate is then reacted with 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of new functionalized derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)tetrahydro-2H-pyran
- 2,4,6-tris(4-bromophenoxy)-1,3,5-triazine
- 4-(4-bromophenoxy)benzoic acid
Uniqueness
Compared to similar compounds, 2-(4-bromophenoxy)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18BrCl2N3O2 |
---|---|
Molecular Weight |
483.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide |
InChI |
InChI=1S/C20H18BrCl2N3O2/c1-12-20(24-19(27)11-28-15-8-6-14(21)7-9-15)13(2)26(25-12)10-16-17(22)4-3-5-18(16)23/h3-9H,10-11H2,1-2H3,(H,24,27) |
InChI Key |
NZWSLJNHXORRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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